

# Comprehensive Application Notes and Protocols: Fumonisin B2-13C34 in Food Contamination Testing

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fumonisin B2-13C34

CAS No.: 1217481-36-1

Cat. No.: S3314223

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## Introduction to Stable Isotope-Labeled Internal Standards in Mycotoxin Analysis

The accurate **quantification of mycotoxins** in complex food matrices presents significant analytical challenges due to **matrix effects** that can suppress or enhance analyte signals during mass spectrometric detection. **Stable isotopically labeled internal standards** such as **Fumonisin B2-13C34** have emerged as the gold standard for addressing these challenges in accurate mycotoxin quantification. **Fumonisin B2-13C34** consists of the **identical chemical structure** as native fumonisin B2 but incorporates 34 carbon atoms entirely as the carbon-13 (<sup>13</sup>C) isotope, creating a mass shift that enables distinct mass spectrometric detection while maintaining nearly identical chemical and physical properties [1]. This uniform labeling at **98% isotopic purity** ensures minimal chromatographic separation (isotopic effects) between the internal standard and the native compound while providing a distinct mass signature for mass spectrometric detection [2].

Fumonisins are **mycotoxins produced primarily by *Fusarium* fungi** that commonly contaminate maize and other cereal crops worldwide. Among these, **fumonisin B1 (FB1)** is the most prevalent and toxic, while **fumonisin B2 (FB2)** represents a significant analog lacking one hydroxy group compared to FB1 [3]. These mycotoxins pose substantial health risks to both humans and animals, with fumonisin B2 identified as a

**potent inhibitor of sphingosine N-acyltransferase (ceramide synthase)**, disrupting *de novo* sphingolipid biosynthesis and leading to various toxicological effects [2]. The International Agency for Research on Cancer (IARC) has classified FB1 as a **Group 2B possible human carcinogen**, highlighting the importance of accurate monitoring and quantification of these toxins in the food supply [4].

## Properties and Specifications of Fumonisin B2-13C34

### Chemical Characteristics

**Fumonisin B2-13C34** is specifically designed as an **internal standard for quantitative analysis** by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound features:

- **Molecular Formula:** 13C34H59NO14
- **Molecular Weight:** 739.58 g/mol (compared to 705.83 g/mol for unlabeled fumonisin B2)
- **CAS Number:** 1217481-36-1
- **Isotopic Purity:** ≥98% uniform 13C labeling
- **Physical Form:** Ready-to-use solution in acetonitrile/water (50:50, v/v) at concentration of 10 µg/mL [1]

The structural characteristics of fumonisin B2 include a **19-carbon aminopolyol backbone** with two tricarballic acid side chains esterified to the polyol moiety. The deletion of one hydroxy group at the C-10 position distinguishes FB2 from FB1, which does not significantly affect the chemical behavior but provides distinct mass spectrometric fragmentation patterns [3].

### Storage and Handling

Proper storage and handling are critical for maintaining the integrity of the labeled standard:

- **Storage Conditions:** Store at -20°C or according to manufacturer's recommendations in the Certificate of Analysis
- **Stability:** Stable under recommended storage conditions for at least two years
- **Handling:** Allow to equilibrate to room temperature before use, and mix thoroughly by vortexing
- **Packaging Options:** Available in various volumes including 0.5 mL, 1.2 mL, 5 mL, and 10 mL to accommodate different laboratory throughput needs [1]

Table 1: Commercial Specifications of **Fumonisin B2-13C34**

Parameter	Specification	Purpose
CAS Number	1217481-36-1	Unique chemical identifier
Concentration	10 µg/mL	Ready-to-use convenience
Solvent System	Acetonitrile/water (50:50)	Compatibility with LC-MS systems
Isotopic Purity	≥98%	Minimal unlabeled compound interference
Molecular Weight	739.58 g/mol	34 Da higher than native compound
Available Volumes	0.5, 1.2, 5, 10 mL	Flexibility for different lab scales

## Sample Preparation Protocols

### Extraction Procedures

Efficient extraction is critical for the accurate quantification of fumonisins in food matrices. The following protocol has been validated for various food matrices including maize, cereals, and dried fruits:

- **Weighing:** Accurately weigh  $5.0 \pm 0.1$  g of homogenized sample into a 50 mL polypropylene centrifuge tube.
- **Spiking:** Add 100 µL of **Fumonisin B2-13C34** working solution (prepared at 1 µg/mL in acetonitrile/water) to each sample, including calibration standards and quality control samples. This corresponds to **200 ng/g internal standard** in the sample.
- **Extraction:** Add 20 mL of acidified acetonitrile/water (50:50, v/v, with 1% formic acid). The acidification improves extraction efficiency, particularly for complex matrices.
- **Homogenization:** Shake vigorously for 60 minutes using a mechanical shaker or homogenize at high speed for 3 minutes.
- **Centrifugation:** Centrifuge at  $4,000 \times g$  for 10 minutes at 4°C.
- **Collection:** Collect the supernatant for clean-up procedure [4] [5].

For difficult matrices with high lipid content, an additional **defatting step** using n-hexane may be necessary before the primary extraction. The twofold extraction procedure has demonstrated **total recoveries between 97% and 111%** for fumonisins across various matrices when using the stable isotope dilution approach [6].

## Clean-up Strategies

Various clean-up approaches can be employed depending on the matrix complexity and required sensitivity:

- **Immunoaffinity Columns (IAC):** FumoniStar immunoaffinity columns provide optimal recoveries (70-120%) across all tested food matrices. The procedure involves diluting the extract with PBS (1:1), loading 5-10 mL onto the column, washing with water, and eluting with methanol.
- **Solid-Phase Extraction (SPE):** C18 cartridges can achieve acceptable recoveries for fumonisins in dried figs and wheat flour, while MultiSep 211 columns yield good recoveries in dried figs and raisins.
- **QuEChERS:** A modified QuEChERS approach using two extraction steps with different acidified acetonitrile-water mixtures has demonstrated excellent performance for multi-mycotoxin analysis in maize [4] [6].

Table 2: Comparison of Clean-up Methods for Fumonisins in Food Matrices

Clean-up Method	Applicable Matrices	Recovery (%)	Advantages	Limitations
Immunoaffinity Columns	All food matrices	70-120	High specificity, clean extracts	Higher cost, limited capacity
C18 SPE	Dried figs, wheat flour	70-110	Cost-effective, versatile	Variable performance across matrices
MultiSep 211	Dried figs, raisins	80-115	Good specificity	Limited matrix applicability
QuEChERS	Maize, cereals	85-105	High throughput, multi-analyte	Less specific, matrix effects possible

## LC-MS/MS Analysis of Fumonisins

## Chromatographic Conditions

Optimal separation of fumonisins can be achieved using the following chromatographic conditions:

- **Column:** Waters Acquity UHPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
- **Mobile Phase A:** Water with 0.1% formic acid
- **Mobile Phase B:** Methanol with 0.1% formic acid
- **Gradient Program:**
  - 0-2 min: 20% B
  - 2-8 min: 20-80% B (linear gradient)
  - 8-10 min: 80% B
  - 10-10.5 min: 80-20% B
  - 10.5-12 min: 20% B (re-equilibration)
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 5-10 µL
- **Column Temperature:** 32°C [4] [5]

The use of **formic acid as a mobile phase modifier** instead of phosphate buffers prevents salt precipitation in the LC system, enhancing robustness and instrument longevity. The slightly acidic pH of 3.3 is crucial for maintaining stable ionization of fumonisins throughout the analysis [4].

## Mass Spectrometric Detection

Fumonisin detection and quantification are performed using tandem mass spectrometry with the following parameters:

- **Ionization Mode:** Electrospray ionization (ESI) in positive mode
- **Source Temperature:** 150°C
- **Desolvation Temperature:** 500°C
- **Cone Gas Flow:** 50 L/h
- **Desolvation Gas Flow:** 1000 L/h
- **Collision Gas:** Argon at 0.15 mL/min

*Table 3: MRM Transitions for Fumonisins and Labeled Internal Standard*

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)	Function
FB1	722.4	334.4	40	352.4	35	Quantification
FB2	706.4	336.4	40	318.4	40	Quantification
Fumonisin B2-13C34	740.4	352.4	40	370.4	35	Internal Standard

The mass spectrometer should be operated in **dynamic multiple reaction monitoring (dMRM) mode** to maximize sensitivity and specificity. Dwell times should be optimized to ensure at least 15 data points across each chromatographic peak [5] [6].

## Quantification Methods and Data Processing

### Calibration Curve Preparation

The stable isotope dilution assay requires preparation of calibration standards in the same matrix as samples:

- Prepare a **matrix-matched calibration curve** by spiking blank matrix extract with native fumonisin standards (FB1, FB2) across an appropriate concentration range (e.g., 1-1000 ng/mL).
- Add a **fixed amount of Fumonisin B2-13C34** (e.g., 100 µL of 1 µg/mL solution) to each calibration level.
- Process calibration standards through the entire sample preparation procedure alongside analytical samples.
- Use at least **six calibration levels** plus a blank to establish the calibration curve.

The calibration curve is constructed by plotting the **peak area ratio** (native fumonisin/labeled internal standard) against the concentration of native fumonisin. Linear regression with **1/x weighting** typically provides the best fit for fumonisin analysis over a wide concentration range [6].

### Quantification Calculations

The concentration of fumonisins in samples is calculated using the following equation:

$$[ C_{\text{sample}} = \frac{R_{\text{sample}} - b}{m} \times D ]$$

Where:

- (  $C_{\text{sample}}$  ) = fumonisin concentration in sample (ng/g)
- (  $R_{\text{sample}}$  ) = peak area ratio (native fumonisin/**Fumonisin B2-13C34**) in sample
- (  $b$  ) = y-intercept of calibration curve
- (  $m$  ) = slope of calibration curve
- (  $D$  ) = dilution factor

The use of **Fumonisin B2-13C34** as internal standard compensates for **losses during sample preparation** and **matrix effects during ionization**, providing accurate quantification even in complex food matrices. For multi-fumonisin analysis, FB1 and FB2 should be quantified against their own corresponding labeled internal standards when possible [5] [6].

## Experimental Data and Method Performance

### Validation Parameters

Extensive method validation is essential to demonstrate reliability for regulatory testing. The following performance characteristics should be established:

- **Linearity:** Correlation coefficient ( $r$ ) > 0.995 over the calibrated range
- **Accuracy:** 85-115% recovery for spiked samples
- **Precision:** Intra-day and inter-day relative standard deviations (RSD) < 15%
- **Limit of Detection (LOD):** Typically 0.1-0.5 µg/kg for FB1 and FB2 in food matrices
- **Limit of Quantification (LOQ):** Typically 0.3-1.5 µg/kg, depending on matrix and instrumentation
- **Matrix Effects:** Assessed by comparing the slope of matrix-matched and solvent-based calibration curves [4] [6]

The stable isotope dilution approach using **Fumonisin B2-13C34** has demonstrated **relative standard deviations of the whole method between 4% and 11%** for all analytes in maize, significantly better than methods without appropriate internal standardization [6].

*Table 4: Method Performance Characteristics for Fumonisin Analysis in Maize*

Performance Parameter	FB1	FB2	Acceptance Criteria
Linear Range (ng/mL)	1-1000	1-1000	-
Correlation Coefficient (r)	>0.998	>0.997	>0.995
Recovery (%)	97-105	95-108	70-120
Intra-day RSD (%)	4.2	5.1	<15
Inter-day RSD (%)	7.8	8.9	<20
LOD (µg/kg)	0.2	0.3	-
LOQ (µg/kg)	0.5	1.0	-

## Applications in Food Safety Testing

### Regulatory Monitoring

The validated method employing **Fumonisin B2-13C34** is suitable for regulatory enforcement of maximum limits established by various authorities:

- **European Union:** Maximum levels for the sum of FB1 and FB2 range from 800 µg/kg in maize-based foods to 4000 µg/kg in unprocessed maize [5]
- **United States FDA:** Guidance levels for total fumonisins range from 2000 to 4000 µg/kg in maize products [5]
- **Brazil:** Maximum levels of 2000-4000 µg/kg for the sum of FB1 and FB2 in maize products [7]
- **Tanzania:** Maximum tolerable limit of 2000 µg/kg for fumonisins in maize [8]

The method has been successfully applied to various food matrices including **dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice**, demonstrating its versatility for surveillance programs [4].

### Biomarker and Exposure Studies

Beyond food monitoring, **Fumonisin B2-13C34** plays a crucial role in exposure assessment studies:

- **Biomarker Validation:** Recent studies have investigated the Sa:So (sphinganine:sphingosine) ratio, Sa1P:So1P ratio, and C22-24:C16 ceramide ratio as effect biomarkers of fumonisin exposure in pigs fed contaminated diets at EU maximum recommended levels [9].
- **Transplacental Transfer:** Analysis of liver and serum samples from stillborns and neonates has demonstrated the transplacental transfer of fumonisins, highlighting potential developmental risks [7].
- **Infant Exposure:** Studies in Tanzania have assessed fumonisin exposure in infants consuming maize-based complementary foods, revealing significant exposure levels despite regulatory limits [8].

## Troubleshooting and Technical Notes

### Common Issues and Solutions

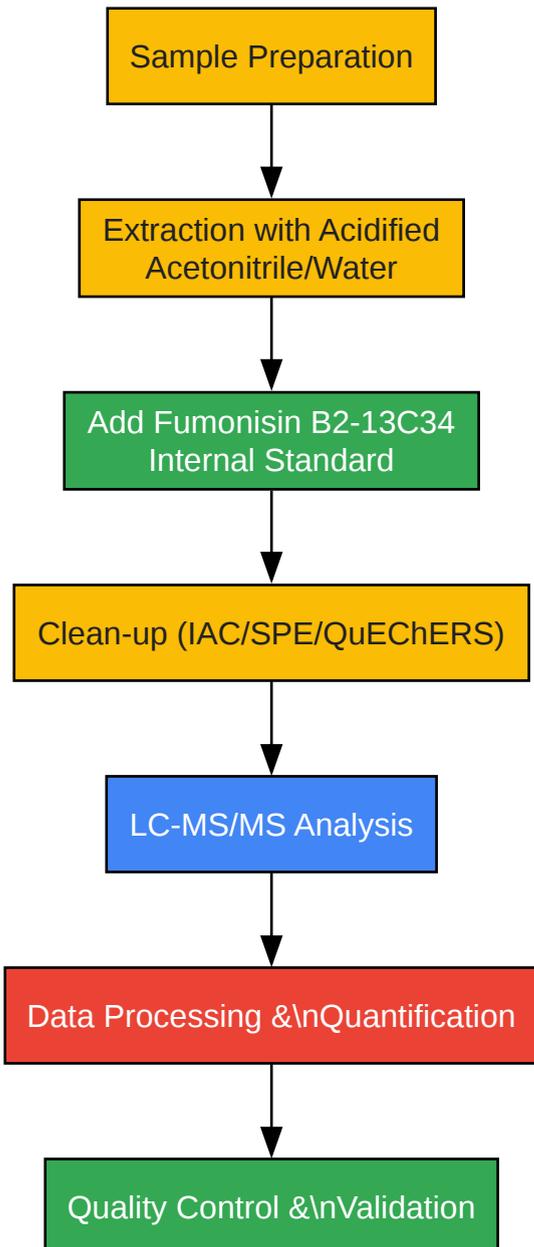
- **Signal Suppression:** If significant signal suppression is observed, additional dilution of the extract or improved clean-up may be necessary. The internal standard should compensate for suppression, but extreme suppression (>90%) may affect accuracy.
- **Poor Chromatography:** If peak shape deteriorates, replace the guard column or analytical column, and ensure mobile phases are freshly prepared. The use of formic acid instead of phosphate buffers minimizes precipitation issues [4].
- **Retention Time Shifts:** Small fluctuations in mobile phase pH can significantly affect fumonisin retention. Precisely control mobile phase pH and ensure adequate chromatographic equilibration.
- **Low Recovery:** Check extraction efficiency by comparing with validated methods. Ensure adequate extraction time and proper solvent-to-sample ratio.

### Quality Control Measures

- **Process Blanks:** Include with each batch to monitor contamination.
- **Spiked Recovery Samples:** Analyze with each batch to monitor method performance.
- **Continuing Calibration Verification:** Inject mid-level calibration standard periodically during sequence to monitor instrument stability.
- **Control Materials:** Include certified reference materials when available.

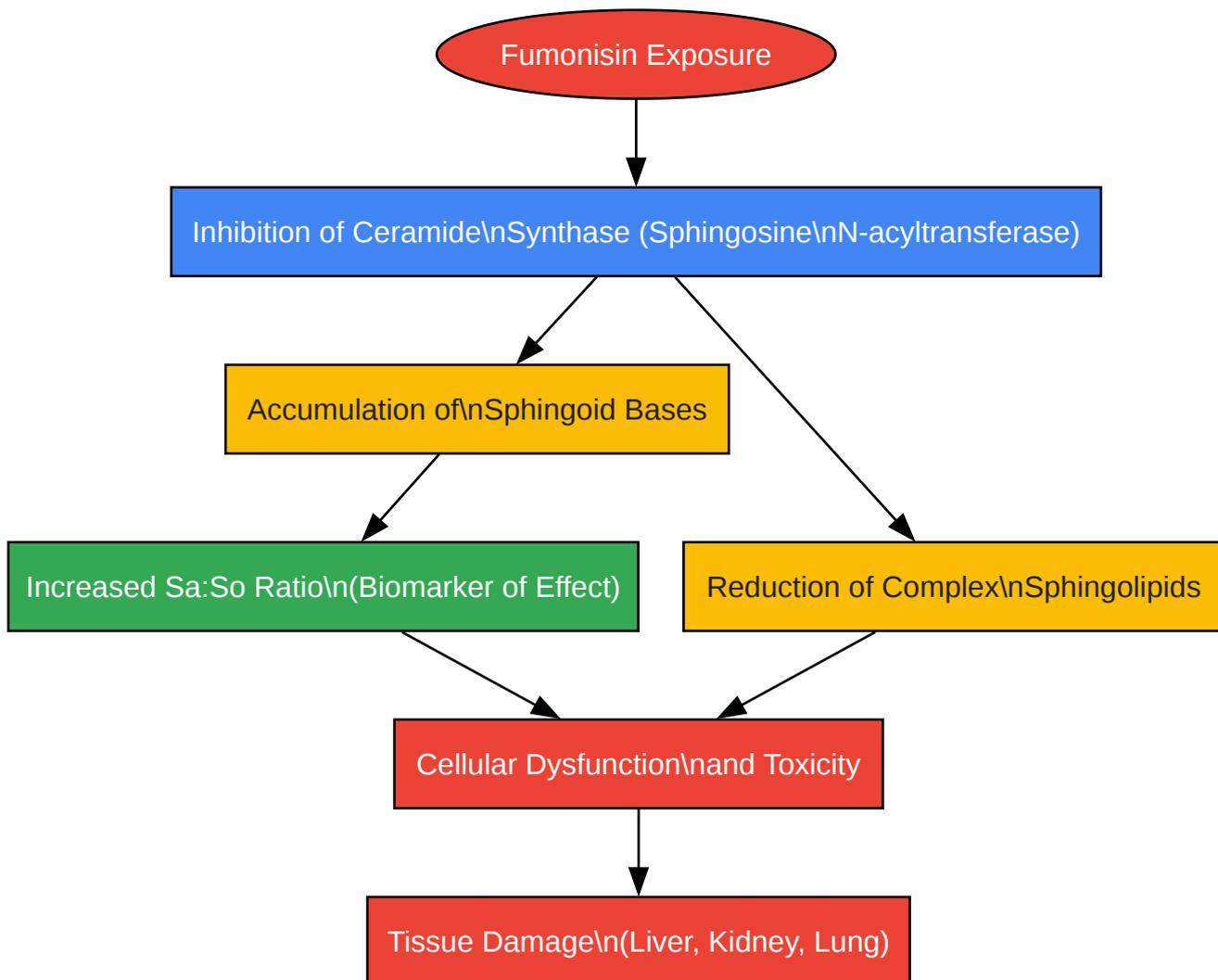
## Visual Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and mechanism of action of fumonisins that can be disrupted by these toxins.



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Figure 1: Experimental Workflow for Fumonisin Analysis Using **Fumonisin B2-13C34** Internal Standard



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Figure 2: Mechanism of Fumonisin Toxicity in Biological Systems

## Conclusion

The application of **Fumonisin B2-13C34** as an internal standard in stable isotope dilution assays represents the **state-of-the-art approach** for accurate quantification of fumonisins in food commodities. This methodology effectively compensates for **matrix effects and extraction losses**, providing reliable data for food safety monitoring and exposure assessment. The comprehensive protocol outlined in this document enables laboratories to implement robust fumonisin testing methods that meet regulatory requirements and contribute to protecting public health from these significant mycotoxin contaminants. As analytical

technologies advance, the integration of stable isotopically labeled standards continues to be essential for accurate risk assessment of mycotoxins in the global food supply.

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**Address:** Ontario, CA 91761, United States

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